Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
CAS No.:
Cat. No.: VC13500481
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClNO3 |
|---|---|
| Molecular Weight | 227.64 g/mol |
| IUPAC Name | methyl 7-chloro-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
| Standard InChI | InChI=1S/C10H10ClNO3/c1-15-10(14)9-6(11)5-8(13)12-4-2-3-7(9)12/h5H,2-4H2,1H3 |
| Standard InChI Key | LEJNFDHANYGWLD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2CCCN2C(=O)C=C1Cl |
| Canonical SMILES | COC(=O)C1=C2CCCN2C(=O)C=C1Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an indolizine core, a bicyclic structure comprising a pyrrole ring fused to a pyridine moiety. Substitutions at positions 7 and 8 introduce chlorine and a methyl carboxylate group, respectively, while the 5-position is oxidized to a ketone . The canonical SMILES representation confirms the spatial arrangement of these functional groups. The chlorine atom at C7 enhances electrophilic reactivity, whereas the methyl ester at C8 provides a handle for further derivatization.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.64 g/mol | |
| XLogP3 (Partition Coefficient) | 0.8 | * |
| Hydrogen Bond Acceptors | 3 | * |
| Hydrogen Bond Donors | 1 | * |
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically involves cyclization strategies. A common approach begins with the condensation of pyrrole derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and esterification. For instance, a Knorr-type cyclization using a substituted pyrrole precursor may yield the indolizine skeleton, with subsequent Friedel-Crafts acylation introducing the ketone group . The chlorine atom is introduced via electrophilic substitution, while the methyl ester is appended through carboxylation and methanol esterification .
Purification and Quality Control
Batch analyses report a purity of ≥97.0% via NMR . Purification methods include recrystallization from ethanol or chromatographic techniques. The compound is typically supplied as an off-white to yellow solid, with storage recommendations at room temperature in airtight containers .
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s multifunctional scaffold makes it valuable for constructing pharmacologically active molecules. Its chloro and ester groups serve as sites for nucleophilic substitution and hydrolysis, respectively, enabling the synthesis of:
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Antimicrobial agents: Chlorinated heterocycles often exhibit enhanced bacterial membrane penetration.
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Kinase inhibitors: The indolizine core mimics ATP-binding motifs in kinase domains .
Case Study: Analog Development
In a recent study, hydrolysis of the methyl ester yielded the corresponding carboxylic acid, which was coupled with amines to produce amide derivatives screened for anticancer activity . While specific biological data are proprietary, such workflows underscore the compound’s utility in lead optimization.
Analytical Characterization
Spectroscopic Data
NMR (400 MHz, DMSO-) exhibits characteristic signals:
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